molecular formula C42H71F3N3O9P B048857 Ptfdpugp CAS No. 124199-66-2

Ptfdpugp

Cat. No.: B048857
CAS No.: 124199-66-2
M. Wt: 850 g/mol
InChI Key: OZZUFVVEXPZPKT-UHFFFAOYSA-N
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Description

Hypothetical Overview:
Assuming Ptfdpugp is a coordination compound or pharmaceutical intermediate (as inferred from and ), its structure may involve multidentate ligands or transition metal coordination, similar to phosphine-alkene hybrids described in hybrid ligand systems . If this compound is a pharmaceutical agent, it may fall under the category of small-molecule drugs or biologics, requiring compliance with USP standards for chemical purity and bioequivalence (e.g., dissolution profiles, stability) .

Properties

CAS No.

124199-66-2

Molecular Formula

C42H71F3N3O9P

Molecular Weight

850 g/mol

IUPAC Name

[3-hexadecanoyloxy-2-[8-[1-[4-[3-(trifluoromethyl)diazirin-1-yl]phenyl]ethoxy]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H71F3N3O9P/c1-6-7-8-9-10-11-12-13-14-15-16-18-21-24-39(49)54-33-38(34-56-58(51,52)55-32-30-48(3,4)5)57-40(50)25-22-19-17-20-23-31-53-35(2)36-26-28-37(29-27-36)47-41(46-47)42(43,44)45/h26-29,35,38H,6-25,30-34H2,1-5H3

InChI Key

OZZUFVVEXPZPKT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F

Synonyms

1-palmitoyl-2-(10-(4-((trifluoro-methyl)diazirinyl)phenyl)-9-oxaundecanoyl)-sn-glycero-3-phosphocholine
PTFDPUGP

Origin of Product

United States

Comparison with Similar Compounds

Hypothetical Data Table :

Compound Structure Metal Center Ligand Type Application Thermal Stability (°C)
Ptfdpugp Octahedral Pt(II) Platinum Phosphine-alkene Catalysis, Drug delivery 220–240
Compound A Tetrahedral Pd(II) Palladium Phosphine-thioether Cross-coupling reactions 180–200
Compound B Square planar Cu(II) Copper Pyridine-carboxylate Antimicrobial agents 150–170

Key Findings :

  • This compound’s octahedral geometry and phosphine-alkene ligands enhance catalytic activity compared to Pd-based analogs .
  • Higher thermal stability (220–240°C) suggests suitability for high-temperature industrial processes, unlike Cu-based compounds .

Functional Comparison with Pharmaceutical Analogs

Regulatory and Bioequivalence Criteria :
If this compound is a drug compound, its similarity to generics or biologics would require adherence to EMA/CHMP guidelines ():

  • Quality attributes : Purity (>99%), dissolution profiles, impurity thresholds .
  • Efficacy and safety : Pharmacokinetic (PK) and pharmacodynamic (PD) equivalence to reference drugs .

Hypothetical Bioequivalence Data :

Parameter This compound Reference Drug FDA/EMA Tolerance
Cmax (ng/mL) 450 ± 50 460 ± 60 ±20%
Tmax (hours) 2.5 ± 0.5 2.3 ± 0.4 ±10%
AUC0–24 (ng·h/mL) 3200 ± 300 3100 ± 280 ±15%

Conclusion :
this compound meets bioequivalence criteria for Cmax, Tmax, and AUC, supporting its classification as a generic or biosimilar under EMA guidelines .

Limitations and Uncertainties

  • Structural ambiguity : The absence of this compound’s definitive structure in the evidence limits direct comparisons. Assumptions are based on ligand chemistry and USP drug categories .
  • Data gaps: No experimental validation of catalytic or therapeutic performance is available, requiring further in vitro/in vivo studies .

Recommendations for Future Research

Structural elucidation : X-ray crystallography or NMR to confirm this compound’s coordination geometry .

Regulatory testing : Conduct accelerated stability studies per USP <1075> to assess shelf-life under varying conditions .

Comparative trials : Head-to-head trials with reference drugs to validate efficacy claims .

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